molecular formula C8H11N3O B2884815 3-Methyl-1-(pyrazin-2-yl)azetidin-3-ol CAS No. 1483266-05-2

3-Methyl-1-(pyrazin-2-yl)azetidin-3-ol

Cat. No.: B2884815
CAS No.: 1483266-05-2
M. Wt: 165.196
InChI Key: KNYSZWLBANDNNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-1-(pyrazin-2-yl)azetidin-3-ol is a chemical compound with the molecular formula C8H11N3O and a molecular weight of 165.19 g/mol . This compound features a pyrazine ring attached to an azetidine ring, which is further substituted with a hydroxyl group and a methyl group.

Scientific Research Applications

3-Methyl-1-(pyrazin-2-yl)azetidin-3-ol has several scientific research applications:

Safety and Hazards

The safety information for “3-Methyl-1-(pyrazin-2-yl)azetidin-3-ol” includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Mechanism of Action

Biochemical Pathways

Similar compounds have been shown to inhibit the polymerisation of tubulin in vitro . This suggests that 3-Methyl-1-(pyrazin-2-yl)azetidin-3-ol may also interact with the microtubule network, but further studies are needed to confirm this.

Result of Action

Related compounds have shown antiproliferative activity and the ability to affect cell cycle progression

Preparation Methods

The synthesis of 3-Methyl-1-(pyrazin-2-yl)azetidin-3-ol typically involves the reaction of pyrazine derivatives with azetidine intermediates under specific conditions. One common synthetic route includes the reaction of 2-chloropyrazine with 3-methylazetidin-3-ol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-Methyl-1-(pyrazin-2-yl)azetidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone derivative.

    Reduction: The pyrazine ring can be reduced under hydrogenation conditions to form a dihydropyrazine derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring, where halogen atoms can be replaced by other nucleophiles.

    Condensation: The hydroxyl group can participate in condensation reactions to form esters or ethers.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

3-Methyl-1-(pyrazin-2-yl)azetidin-3-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring structure and substitution pattern, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-methyl-1-pyrazin-2-ylazetidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-8(12)5-11(6-8)7-4-9-2-3-10-7/h2-4,12H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNYSZWLBANDNNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1)C2=NC=CN=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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